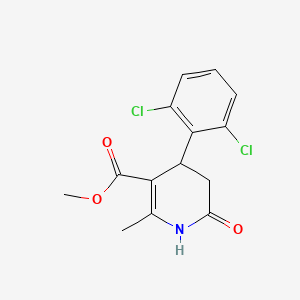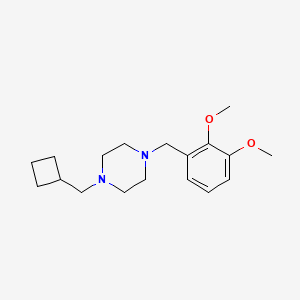![molecular formula C10H10N2O3 B5229780 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone](/img/structure/B5229780.png)
1-{3-[(2-nitrovinyl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2-nitrovinyl)amino]phenyl}ethanone, also known as NVE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone is not fully understood. However, studies have shown that 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been shown to have both biochemical and physiological effects. Biochemically, 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Physiologically, 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone in lab experiments is its potential as a fluorescent probe for imaging biological systems. Another advantage is its potential as an anticancer agent. However, one limitation of using 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone in lab experiments is its toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the study of 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone. One direction is the development of novel organic semiconductors based on 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone for optoelectronic applications. Another direction is the optimization of the synthesis method of 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone for improved yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone and its potential as an anticancer agent. Finally, the development of less toxic derivatives of 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone for use in lab experiments and potential clinical applications is another future direction.
合成法
1-{3-[(2-nitrovinyl)amino]phenyl}ethanone can be synthesized by the reaction of 3-(2-nitrovinyl)aniline with acetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from an appropriate solvent.
科学的研究の応用
1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been studied for its potential applications in various fields, including materials science, pharmacology, and biomedicine. In materials science, 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been used as a building block for the synthesis of novel organic semiconductors with potential applications in optoelectronics. In pharmacology, 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biomedicine, 1-{3-[(2-nitrovinyl)amino]phenyl}ethanone has been studied for its potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
1-[3-[[(E)-2-nitroethenyl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-8(13)9-3-2-4-10(7-9)11-5-6-12(14)15/h2-7,11H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVGRPLYAOJSJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5474527 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)


![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
![1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5229723.png)
![2-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1-naphthalenesulfonic acid](/img/structure/B5229729.png)

![7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)
![methyl 4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5229788.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5229791.png)

![ethyl [2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5229805.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B5229809.png)